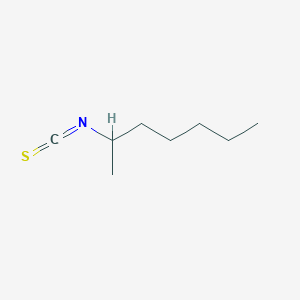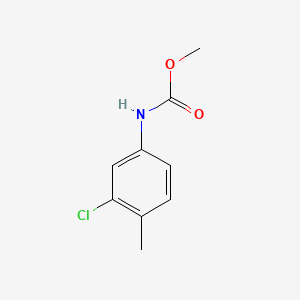
4-Chlorobutyrophenon
Übersicht
Beschreibung
4-Chlorobutyrophenone is an organic compound with the molecular formula C10H11ClO. It is a chloro ketone, characterized by the presence of a chlorine atom attached to the butyrophenone structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Wissenschaftliche Forschungsanwendungen
4-Chlorobutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including silyl enol ethers and arylimidazopyridines
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
Target of Action
4-Chlorobutyrophenone is a derivative of butyrophenone . Butyrophenones are known to act on the central nervous system, specifically targeting dopamine receptors . They are used to treat various psychiatric disorders such as schizophrenia . .
Mode of Action
Butyrophenones typically act as dopamine antagonists, blocking dopamine receptors and inhibiting the action of dopamine, a neurotransmitter involved in reward, motivation, memory, and other functions .
Biochemical Pathways
Butyrophenones are known to affect dopamine pathways in the brain . By blocking dopamine receptors, they can alter the balance of neurotransmitters, potentially affecting mood, behavior, and cognition.
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a boiling point of 130-133 °c . Its density is 1.137 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.
Result of Action
As a potential dopamine antagonist, it could have effects similar to other butyrophenones, which can reduce symptoms of psychosis and other psychiatric disorders .
Biochemische Analyse
Biochemical Properties
4-Chlorobutyrophenone plays a significant role in biochemical reactions, particularly in the synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones . It interacts with several enzymes and proteins, facilitating these reactions. For instance, it is involved in the preparation of silyl enol ether, Z-4-chloro-1-phenyl-1-trimethylsilyloxybut-1-ene . The interactions between 4-Chlorobutyrophenone and these biomolecules are primarily based on its ability to act as a substrate or intermediate in various synthetic pathways.
Cellular Effects
4-Chlorobutyrophenone affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the metabolic pathways in cells, altering the levels of certain metabolites and influencing the overall metabolic flux . These interactions can lead to changes in cellular behavior and function, highlighting the compound’s potential impact on cellular processes.
Molecular Mechanism
The molecular mechanism of 4-Chlorobutyrophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 4-Chlorobutyrophenone can bind to specific enzymes, either inhibiting or activating their activity . This binding can lead to alterations in the enzyme’s function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, 4-Chlorobutyrophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorobutyrophenone can change over time. The compound’s stability and degradation are important factors to consider. 4-Chlorobutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of 4-Chlorobutyrophenone vary with different dosages in animal models. At lower doses, the compound may have minimal impact on the animals, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At high doses, 4-Chlorobutyrophenone can exhibit toxic or adverse effects, including potential damage to organs and tissues .
Metabolic Pathways
4-Chlorobutyrophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux in cells, affecting the levels of various metabolites and potentially altering cellular function.
Transport and Distribution
Within cells and tissues, 4-Chlorobutyrophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 4-Chlorobutyrophenone are crucial for its biological activity, as they determine the compound’s availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of 4-Chlorobutyrophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can affect the compound’s activity and function, as it determines the proximity of 4-Chlorobutyrophenone to its target biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chlorobutyrophenone can be synthesized through several methods. One common method involves the reaction of 4-chlorobutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of 4-chlorobutyrophenone .
Industrial Production Methods: In industrial settings, 4-chlorobutyrophenone is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions
Major Products Formed:
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobutanol or 4-chlorobutane.
Substitution: Formation of various substituted butyrophenones depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorodiphenyl ether
- 3-Chloro-4-fluoronitrobenzene
- 2-Chlorotoluene
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
Comparison: 4-Chlorobutyrophenone is unique due to its specific structure, which includes a chlorine atom attached to the butyrophenone backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, 4-chlorodiphenyl ether and 3-chloro-4-fluoronitrobenzene have different functional groups and substitution patterns, leading to variations in their chemical behavior and applications .
Eigenschaften
IUPAC Name |
4-chloro-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFQKHLHFXSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917236 | |
| Record name | 4-Chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-52-6 | |
| Record name | 4-Chlorobutyrophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 939-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)

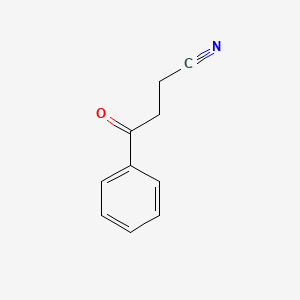
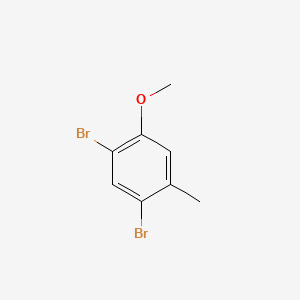
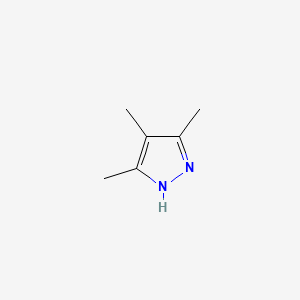
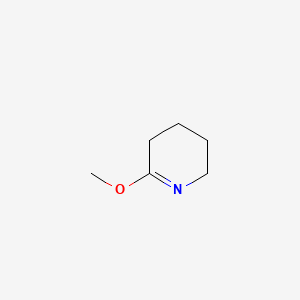

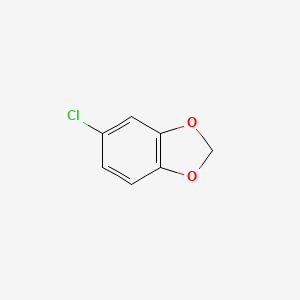
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)

